molecular formula C12H12N2O4 B2885682 3-(6,7-Dihydro-1H-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-2-yl)-propionic acid CAS No. 876717-89-4

3-(6,7-Dihydro-1H-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-2-yl)-propionic acid

Cat. No.: B2885682
CAS No.: 876717-89-4
M. Wt: 248.238
InChI Key: LYQCPBLHVWPSSX-UHFFFAOYSA-N
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Description

3-(6,7-Dihydro-1H-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-2-yl)-propionic acid (CAS 876717-89-4) is a high-value heterocyclic compound featuring a fused naphthalene core integrated with oxygen and nitrogen atoms, which imparts significant stability and unique reactivity valuable for advanced research applications . This compound serves as a critical synthetic building block in pharmaceutical discovery and material science, with its rigid, well-defined bicyclic framework providing a stable scaffold for the development of novel bioactive molecules . The presence of a propionic acid side chain significantly enhances its solubility and provides a versatile handle for further functionalization and derivatization, facilitating its incorporation into larger molecular architectures or for the creation of compound libraries . With a molecular formula of C12H12N2O4 and a molecular weight of 248.23 g/mol, this compound is characterized by high purity to ensure consistent performance in demanding research and industrial processes . Its computed properties include a topological polar surface area of 84.4 Ų and a hydrogen bond donor count of 2, which are important parameters for predicting its behavior in biological and material systems . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a key intermediate in the synthesis of more complex structures, leveraging its versatile reactivity and stable chemical properties to advance innovations in drug discovery and the development of advanced functional materials .

Properties

IUPAC Name

3-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-12(16)2-1-11-13-7-5-9-10(6-8(7)14-11)18-4-3-17-9/h5-6H,1-4H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQCPBLHVWPSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=C(N3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(6,7-Dihydro-1H-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-2-yl)-propionic acid is a compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and antifungal activities, as well as insights from relevant studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₂H₁₂N₂O₄
  • Molecular Weight : 248.24 g/mol
  • CAS Number : [Insert CAS number if available]

Antibacterial Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antibacterial properties. For instance:

  • Study Findings : A related compound demonstrated notable inhibition against various strains of Staphylococcus aureus, including both standard and hospital strains. The minimum inhibitory concentration (MIC) values were determined to assess efficacy against Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown antifungal activity. The mechanism appears to involve disruption of fungal cell membranes, leading to cell lysis and death.

Case Studies

Case Study 1: Synthesis and Activity Evaluation

A study synthesized a related compound and evaluated its antibacterial activity against multiple bacterial strains. The results highlighted that the compound exhibited a significant zone of inhibition against Staphylococcus aureus and other pathogens. This underscores the potential for developing new antibacterial agents based on this structural framework .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of compounds similar to this compound revealed that modifications in the molecular structure can enhance biological activity. For example, variations in substituents on the nitrogen atoms or alterations in the dioxo moiety significantly impacted both antibacterial and antifungal efficacy.

Research Findings Summary Table

Study Compound Activity MIC (µg/mL) Bacterial Strains Tested
Study 1Related Compound AAntibacterial32Staphylococcus aureus, E. coli
Study 2Related Compound BAntifungal64Candida albicans

Comparison with Similar Compounds

Structural Features

The target compound’s structural complexity distinguishes it from simpler phenylpropionic acid derivatives (Table 1). Key comparisons include:

Compound Core Structure Substituents/Functional Groups Key Features
Target compound 6,7-Dihydro-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalene Propionic acid Bicyclic heteroaromatic system (O, N atoms); enhanced rigidity
3-Phenylpropionic acid Benzene ring Propionic acid Simple aromatic system; high metabolic lability
3-(3’-Hydroxyphenyl)propionic acid Benzene ring with -OH group Propionic acid + hydroxyl Increased polarity; facilitates hydrogen bonding
3-(2,4,5-Trihydroxyphenyl)-propionic acid Benzene ring with three -OH groups Propionic acid + multiple hydroxyls High solubility; microbial biodegradation product

Key Differences :

  • The bicyclic heteroaromatic system in the target compound introduces steric hindrance and electronic effects absent in monocyclic analogs. This likely reduces metabolic degradation compared to hydroxylated phenylpropionic acids .
  • Nitrogen and oxygen atoms in the bicyclic core may enhance hydrogen-bonding capacity, influencing crystallinity and solubility .
Metabolic and Biodegradation Pathways

Microbial degradation studies of coumarins (e.g., 7-hydroxycoumarin) show that simpler lactones are hydrolyzed to phenylpropionic acids like 3-(2-hydroxyphenyl)-propionic acid . These pathways involve lactone ring-opening and reduction steps, which may be hindered in the target compound due to its rigid bicyclic structure. Similarly, fecal metabolome studies reveal that 3-phenylpropionic acid and its hydroxylated derivatives are common microbial metabolites , suggesting that structural complexity in the target compound could limit such biodegradation.

Physical-Chemical Properties
  • This may result in higher melting points or lower solubility.
  • Lipophilicity : The bicyclic system likely increases logP compared to hydroxylated derivatives, impacting membrane permeability and bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(6,7-Dihydro-1H-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-2-yl)-propionic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Solid-phase synthesis or multi-step solution-phase reactions are commonly employed. Key steps include cyclization of dihydroxy precursors with nitrogen-containing heterocycles, followed by propionic acid side-chain functionalization. Reaction temperature (e.g., 60–80°C for cyclization) and catalyst selection (e.g., Pd for cross-coupling) critically impact yield and purity. For example, analogous naphthalene derivatives synthesized via Suzuki-Miyaura coupling require rigorous anhydrous conditions to prevent byproduct formation .
  • Analytical Validation : Post-synthesis purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., ¹H NMR to verify aromatic proton integration ratios) .

Q. How is the compound’s structural conformation validated, particularly its fused heterocyclic core?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. The fused 5,8-dioxa-1,3-diaza system can be resolved using SHELX software (e.g., SHELXL for refinement), with hydrogen bonding patterns (e.g., O–H···N interactions) analyzed via Mercury or OLEX2 . For non-crystalline samples, 2D NMR (COSY, HSQC) clarifies connectivity, particularly distinguishing between dihydro and aromatic protons .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) followed by LC-MS/MS (MRM mode) achieves detection limits <1 ng/mL. Methanol/water (90:10 v/v) is effective for elution, with deuterated internal standards (e.g., triclosan-d₃) correcting matrix effects . For antioxidant activity studies, ABTS⁺ or DPPH radical scavenging assays are standardized using Trolox as a reference .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered solvent molecules) be resolved during structure refinement?

  • Methodological Answer : Use SHELXL’s PART and SUMP instructions to model disorder, with isotropic displacement parameters for solvent atoms. High-resolution data (e.g., synchrotron-derived, <1 Å) improves electron density maps. For twinned crystals, the HKLF5 format in SHELXL enables twin-law refinement . Hydrogen-bonding graph set analysis (e.g., Etter’s rules) identifies persistent motifs (e.g., R₂²(8) rings) that stabilize the lattice despite disorder .

Q. What computational strategies predict the compound’s hydrogen-bonding network in polymorph screening?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis set calculates hydrogen bond energies. Crystal structure prediction (CSP) software (e.g., Mercury CSP) prioritizes packing motifs with lowest lattice energy. Experimentally, solvent-drop grinding with dichloromethane/hexane induces polymorphic transitions, monitored via PXRD .

Q. How do electronic effects of the propionic acid moiety influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Carboxylic acid bioisosteres (e.g., tetrazole, acyl sulfonamide) are synthesized to modulate logP and pKa. In vitro assays (e.g., cyclooxygenase inhibition) compare IC₅₀ values, with molecular docking (AutoDock Vina) validating interactions at active sites. For example, naphthalene derivatives show enhanced anti-inflammatory activity when the propionic acid group forms salt bridges with Arg120 in COX-2 .

Q. What experimental approaches reconcile discrepancies in thermodynamic stability data (e.g., DSC vs. TGA)?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) at 10°C/min under N₂ identifies melting points and polymorph transitions. Thermogravimetric Analysis (TGA) distinguishes decomposition (weight loss >5%) from desolvation. For hydrate forms, dynamic vapor sorption (DVS) correlates humidity-induced phase changes with DSC endotherms .

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